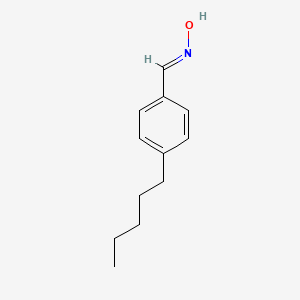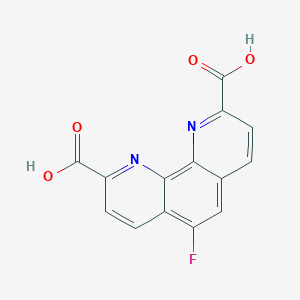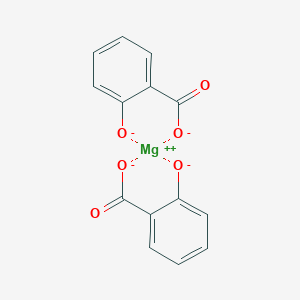![molecular formula C6H6F3N3S B12326736 (E)-[3-(trifluoromethylsulfanyl)-3H-pyridin-6-ylidene]hydrazine](/img/structure/B12326736.png)
(E)-[3-(trifluoromethylsulfanyl)-3H-pyridin-6-ylidene]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-[3-(trifluoromethylsulfanyl)-3H-pyridin-6-ylidene]hydrazine is a chemical compound characterized by the presence of a trifluoromethylsulfanyl group attached to a pyridine ring, with a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[3-(trifluoromethylsulfanyl)-3H-pyridin-6-ylidene]hydrazine typically involves the reaction of a pyridine derivative with a trifluoromethylsulfanyl reagent under specific conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The exact reaction conditions, including temperature, solvent, and reaction time, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and isolation of the product to meet industrial standards.
化学反応の分析
Types of Reactions
(E)-[3-(trifluoromethylsulfanyl)-3H-pyridin-6-ylidene]hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
科学的研究の応用
(E)-[3-(trifluoromethylsulfanyl)-3H-pyridin-6-ylidene]hydrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-[3-(trifluoromethylsulfanyl)-3H-pyridin-6-ylidene]hydrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
Sulfur Compounds: Various sulfur-containing compounds with different oxidation states and structures.
Methylammonium Lead Halides:
Uniqueness
(E)-[3-(trifluoromethylsulfanyl)-3H-pyridin-6-ylidene]hydrazine is unique due to its specific combination of a trifluoromethylsulfanyl group and a pyridine ring with a hydrazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C6H6F3N3S |
|---|---|
分子量 |
209.19 g/mol |
IUPAC名 |
(E)-[3-(trifluoromethylsulfanyl)-3H-pyridin-6-ylidene]hydrazine |
InChI |
InChI=1S/C6H6F3N3S/c7-6(8,9)13-4-1-2-5(12-10)11-3-4/h1-4H,10H2/b12-5+ |
InChIキー |
FXQHGFPISFGZLC-LFYBBSHMSA-N |
異性体SMILES |
C1=C/C(=N\N)/N=CC1SC(F)(F)F |
正規SMILES |
C1=CC(=NN)N=CC1SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


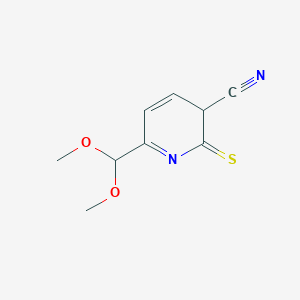
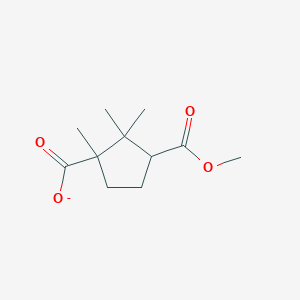
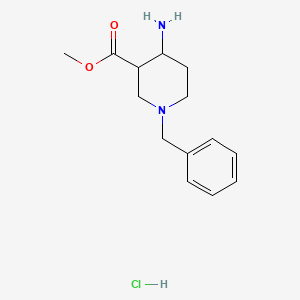
![N-[1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B12326672.png)
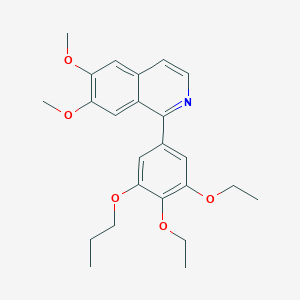
![4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12326688.png)
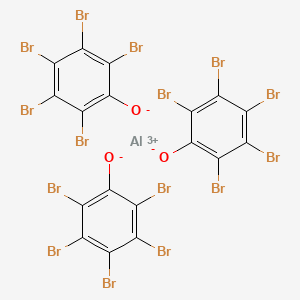
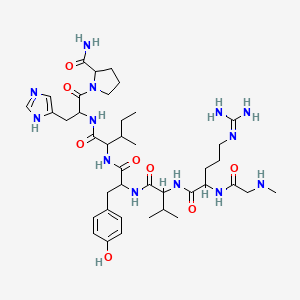

![6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol](/img/structure/B12326707.png)
![4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B12326714.png)
